molecular formula C10H11ClN2O3 B2933502 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS No. 851169-10-3

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide

Cat. No. B2933502
M. Wt: 242.66
InChI Key: IPBTWALANVJTNV-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide” can be represented by the InChI code: 1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the synthesis of novel acetamide derivatives, including those related to "2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide," for potential anticancer, anti-inflammatory, and analgesic applications. A study highlighted the development of new chemical entities through the Leuckart synthetic pathway, leading to compounds with promising anticancer and anti-inflammatory activities, underscoring the therapeutic potential of acetamide derivatives in disease treatment (Rani, Pal, Hegde, & Hashim, 2014).

Dye Intermediate Market and Synthesis Characterization

Another study focused on the dye intermediate market, presenting a cautionary tale involving the characterization and synthesis of closely related compounds. It detailed the synthesis pathway involving nitration and reduction steps, showcasing the importance of precise chemical synthesis and characterization in the development of industrial dyes and pigments (Drabina et al., 2009).

Environmental Degradation of Herbicides

Acetamide derivatives, including chloroacetamide herbicides, have been studied for their environmental degradation pathways. Comparative metabolism studies in human and rat liver microsomes have elucidated the metabolic pathways of these herbicides, highlighting the importance of understanding chemical degradation for environmental safety and human health implications (Coleman et al., 2000).

Structural and Conformational Studies

Structural analysis of acetamide derivatives has been conducted to understand the conformational preferences and molecular interactions of these compounds. Studies like these provide valuable insights into the molecular structures that could influence the biological activities and physical properties of acetamide derivatives (Gowda et al., 2007).

Antifungal Agents and Toxicity Analysis

Exploratory studies into the antibacterial activity of specific acetamide molecules against pathogens like Klebsiella pneumoniae have been conducted. These studies not only investigate the potential of acetamide derivatives as new antibacterial agents but also examine their cytotoxicity and pharmacokinetic profiles to assess the viability of these compounds as therapeutic drugs (Cordeiro et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for “2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide” indicates that it is a hazardous chemical. The pictograms associated with it suggest that it may cause harm .

properties

IUPAC Name

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBTWALANVJTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide

CAS RN

851169-10-3
Record name 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide
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